molecular formula C9H9BrClN3O B13338576 1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol

1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol

Cat. No.: B13338576
M. Wt: 290.54 g/mol
InChI Key: JJKXIWZLTASDBA-UHFFFAOYSA-N
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Description

1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the pyrazolo[1,5-a]pyrimidine core, along with an ethan-1-ol moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol involves several steps. One common synthetic route includes the reaction of 3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with an appropriate ethan-1-ol derivative under specific reaction conditions. The reaction typically requires the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9BrClN3O

Molecular Weight

290.54 g/mol

IUPAC Name

1-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethanol

InChI

InChI=1S/C9H9BrClN3O/c1-4-8(10)9-12-6(5(2)15)3-7(11)14(9)13-4/h3,5,15H,1-2H3

InChI Key

JJKXIWZLTASDBA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C(C)O)Cl

Origin of Product

United States

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